molecular formula C7H10Cl2N2O B1435454 (5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride CAS No. 1432754-55-6

(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride

Cat. No.: B1435454
CAS No.: 1432754-55-6
M. Wt: 209.07 g/mol
InChI Key: GYMUSDWIWIKHSJ-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride is a halogenated pyridine derivative with a methoxy (-OCH₃) group at position 2 and a chlorine atom at position 5 on the pyridine ring. Its molecular formula is C₇H₉ClN₂·HCl, with a molecular weight of 193.074 g/mol . It is commercially available with a purity >95% and is utilized in pharmaceutical research as a building block for drug discovery .

Properties

IUPAC Name

(5-chloro-2-methoxypyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-7-5(3-9)2-6(8)4-10-7;/h2,4H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMUSDWIWIKHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One of the most effective and scalable methods for synthesizing 5-chloro-2-(pyridin-3-yl)pyridin-3-amine derivatives, closely related to the target compound, involves palladium-catalyzed cross-coupling reactions between halogenated pyridine derivatives and pyridinylboronic acids. This method is adaptable for introducing the methanamine group after subsequent transformations.

Reaction Conditions:

Parameter Details
Starting materials 2-bromo-5-chloropyridin-3-amine (Compound A), pyridin-3-ylboronic acid (Compound B)
Catalyst Palladium chloride (PdCl2)
Base Cesium carbonate, potassium carbonate, or sodium carbonate
Solvent Dioxane
Temperature 80–100 °C
Atmosphere Nitrogen protection
Reaction time 2–4 hours
Work-up Extraction with ethyl acetate, drying, column chromatography
Yield 89.99% to 91.99%

Process Description:

  • Compound A and Compound B are mixed in a mass ratio of approximately 5:2–4.
  • The mixture is dissolved in dioxane with carbonate dissolved in water, forming a biphasic system.
  • Palladium chloride catalyst is added under nitrogen atmosphere.
  • The reaction is heated to 80–100 °C and stirred for 2–4 hours.
  • After completion, the mixture is diluted with water, extracted with ethyl acetate, dried, and purified by column chromatography to isolate the intermediate amine compound.
  • This intermediate can then be further functionalized to introduce the methoxy group and converted to the hydrochloride salt if needed.

This method is detailed in patent CN111303020A and offers high yield and selectivity for the chlorinated pyridine amine intermediate.

Reductive Amination and Hydrochloride Salt Formation

Following the synthesis of the chlorinated methoxypyridine intermediate, the methanamine group is introduced typically via reductive amination or nucleophilic substitution reactions.

  • The amine group is installed by reacting the corresponding aldehyde or halomethyl derivative with ammonia or an amine source.
  • The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as methanol or ethyl acetate.

This step enhances the compound's stability, crystallinity, and ease of handling.

Alternative Synthetic Routes from Literature

Other synthetic approaches involve:

  • Condensation reactions of substituted pyridine derivatives with amines under controlled conditions.
  • Use of bases such as potassium carbonate or cesium carbonate to facilitate nucleophilic substitution.
  • Employing solvents like DMF, THF, or toluene depending on the solubility and reaction specifics.
  • Catalytic hydrogenation or Sonogashira coupling for further functionalization if needed.

Detailed Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Notes
Cross-coupling (PdCl2 catalyst) 2-bromo-5-chloropyridin-3-amine, pyridin-3-ylboronic acid, cesium carbonate, dioxane, 80-100 °C, N2 atmosphere 89.99–91.99 High selectivity, scalable, mild conditions
Extraction and purification Ethyl acetate extraction, drying, column chromatography Purification to isolate pure amine intermediate
Methanamine introduction Reductive amination or nucleophilic substitution Variable Requires optimization based on substrate and reagents
Hydrochloride salt formation Treatment with HCl in MeOH or EtOAc Improves compound stability and crystallinity

Research Findings and Analysis

  • The palladium-catalyzed cross-coupling method is preferred due to its high yield, operational simplicity, and adaptability to large-scale synthesis.
  • The use of cesium carbonate as a base improves reaction efficiency compared to potassium or sodium carbonate.
  • Nitrogen atmosphere is critical to prevent catalyst deactivation and side reactions.
  • The reaction temperature range (80–100 °C) balances reaction rate and selectivity.
  • Purification by column chromatography ensures removal of palladium residues and by-products.
  • Conversion to hydrochloride salt is a standard practice for amine-containing compounds to improve physicochemical properties.

Summary Table of Preparation Methods

Preparation Step Method/Conditions Advantages Challenges/Notes
Halogenated pyridine synthesis Palladium-catalyzed cross-coupling with boronic acid, PdCl2, Cs2CO3, dioxane, 80–100 °C High yield, scalable, selective Requires inert atmosphere
Methanamine introduction Reductive amination or nucleophilic substitution Direct installation of amine Optimization needed for selectivity
Hydrochloride salt formation Treatment with HCl in MeOH or EtOAc Improved stability and handling Requires careful solvent choice

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent positions, halogen types, and heterocyclic cores.

Substituent Position and Halogen Variation

a. (3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride
  • Structure : Chlorine at position 3, fluorine at position 5 on pyridin-2-yl.
  • Molecular Formula : C₆H₅ClFN₂·HCl.
  • Key Differences :
    • Fluorine's electronegativity enhances polarity and may improve metabolic stability compared to chlorine.
    • Altered substitution pattern (positions 3 and 5 vs. 2 and 5) affects steric and electronic interactions in receptor binding .
b. (5-Bromo-3-methylpyridin-2-yl)methanamine Hydrochloride
  • Structure : Bromine at position 5, methyl (-CH₃) at position 3 on pyridin-2-yl.
  • Molecular Formula : C₇H₁₀BrClN₂.
  • Key Differences: Bromine's larger atomic radius increases molecular weight (238 g/mol vs. 193 g/mol) and may enhance lipophilicity.
c. (5-Chloro-3-methylpyridin-2-yl)methanamine Hydrochloride
  • Structure : Chlorine at position 5, methyl at position 3 on pyridin-2-yl.
  • Molecular Formula : C₇H₉ClN₂·HCl.
  • Key Differences: Methyl substitution at position 3 increases lipophilicity (logP) compared to the methoxy group in the target compound. Safety data indicate a melting point of 203–204°C and monohydrate formation under specific conditions .

Heterocyclic Core Modifications

a. [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
  • Structure : Thiazole core with a 4-chlorophenyl substituent.
  • Molecular Formula : C₁₀H₉ClN₂S·HCl.
  • Key Differences: Thiazole ring introduces sulfur, altering electronic properties and hydrogen-bonding capacity.
b. 1-(5-Chloropyrimidin-2-yl)-N-methylpiperidin-3-amine Hydrochloride
  • Structure : Pyrimidine core with a piperidine-methylamine side chain.
  • Molecular Formula : C₁₀H₁₅ClN₄·HCl.
  • Piperidine substitution modifies pharmacokinetics, favoring blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Impact
Target Compound C₇H₉ClN₂·HCl 193.074 5-Cl, 2-OCH₃, pyridine Enhanced polarity, moderate lipophilicity
(3-Cl-5-F-pyridin-2-yl)methanamine HCl C₆H₅ClFN₂·HCl 189.03 3-Cl, 5-F, pyridine Higher metabolic stability
(5-Br-3-Me-pyridin-2-yl)methanamine HCl C₇H₁₀BrClN₂ 238.00 5-Br, 3-Me, pyridine Increased lipophilicity, steric bulk
[2-(4-Cl-Ph)-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 Thiazole, 4-Cl-Ph Sulfur-mediated receptor interactions

Research Implications

  • Biological Activity: Methoxy and chloro groups in the target compound may favor adenosine receptor binding, as seen in related dicyanopyridine ligands .
  • Synthetic Challenges : Carbodiimide-mediated coupling (e.g., EDC/HOBt) is common for amine derivatives, but steric hindrance in methyl- or bromo-substituted analogs may reduce yields .
  • Regulatory Considerations : Safety data for analogs like (5-chloro-3-methylpyridin-2-yl)methanamine HCl emphasize proper handling (e.g., inhalation precautions) .

Biological Activity

(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride, with the chemical formula C7H10Cl2N2O, is a derivative of pyridine that has garnered attention for its potential biological activities. This compound is primarily investigated for its interactions with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

  • Molecular Formula : C7H10Cl2N2O
  • CAS Number : 1432754-55-6

The compound features a pyridine ring substituted with a methoxy group and a chloro group, which influences its biological activity and solubility properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The precise pathways and molecular targets depend on the context of use, including potential therapeutic applications in medicine.

Investigated Biological Effects

Research has highlighted several areas where this compound may exhibit significant biological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially impacting conditions like inflammation or cancer.
  • Receptor Modulation : It could act on neurotransmitter receptors, influencing neurological functions or psychiatric conditions.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens, warranting further investigation into its use as an antimicrobial agent .

Comparative Studies

Comparative studies with similar compounds have shown that modifications to the pyridine structure can enhance or diminish biological activity. For instance, the introduction of different substituents on the pyridine ring has been linked to changes in potency against specific targets .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionPotential inhibition of PDE10A
Receptor ModulationInteraction with serotonin receptors
Antimicrobial ActivityEfficacy against certain pathogens

Case Study: PDE10A Inhibition

A notable study investigated the inhibition of phosphodiesterase 10A (PDE10A) by related compounds, demonstrating that structural modifications can significantly enhance potency and selectivity. While this compound was not directly tested in this context, its structural similarities suggest potential for similar activity .

Q & A

Q. What are the recommended synthetic routes for (5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride?

Methodological Answer: A common approach involves reductive amination of the corresponding aldehyde or ketone precursor. For example, starting from (5-Chloro-2-methoxypyridin-3-yl)methanol (), oxidation to the aldehyde followed by reaction with ammonia and subsequent reduction (e.g., using NaBH4_4 or Pd/C under hydrogen) yields the primary amine. The hydrochloride salt is formed via treatment with HCl in a polar solvent (e.g., ethanol or water). Alternative routes may involve nucleophilic substitution of halogenated intermediates, as seen in structurally similar pyridine derivatives ( ) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • NMR Spectroscopy : The methoxy group (-OCH3_3) typically resonates at δ 3.8–4.0 ppm, while aromatic protons in the pyridine ring appear between δ 7.0–8.5 ppm. The absence of peaks for starting materials (e.g., methanol derivatives) confirms purity.
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 188.6 (free base) and 225.1 (hydrochloride).

Q. What solvents are optimal for solubility and reaction conditions?

Methodological Answer: Hydrochloride salts of similar amines ( ) are typically soluble in polar solvents:

  • Water : Moderate solubility (10–50 mg/mL).
  • DMSO/DMF : High solubility for reaction conditions.
  • Methanol/Ethanol : Suitable for recrystallization.
    Avoid non-polar solvents (e.g., hexane) due to poor solubility.

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Lab coat, gloves, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation of hydrochloride dust.
  • Storage : In a desiccator at 2–8°C to prevent hygroscopic degradation ().

Advanced Research Questions

Q. How can synthetic yields be optimized during reductive amination?

Methodological Answer:

  • Catalyst Screening : Compare NaBH(OAc)3_3 vs. Pd/C under hydrogen; the latter may reduce side reactions.
  • Solvent Optimization : Use methanol or THF for improved reaction kinetics.
  • Temperature Control : Maintain 0–5°C during ammonia addition to minimize byproducts (e.g., secondary amines). Similar optimizations are reported for ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride ().

Q. How to address discrepancies in NMR data caused by tautomerism or solvate formation?

Methodological Answer:

  • Deuterated Solvents : Use D2_2O or DMSO-d6_6 to stabilize the hydrochloride form.
  • Variable Temperature NMR : Identify dynamic processes (e.g., proton exchange) by acquiring spectra at 25°C and 60°C.
  • X-ray Crystallography : Resolve ambiguities in solid-state structure (refer to pyridine analogs in ).

Q. What strategies mitigate byproduct formation during halogen substitution reactions?

Methodological Answer:

  • Reagent Purity : Use anhydrous conditions to prevent hydrolysis of chlorinated intermediates.
  • Byproduct Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) to detect dimers or dehalogenated products.
  • Purification : Column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) or recrystallization from ethanol/water.

Q. How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Replace the methoxy group with fluoro () or ethoxy groups to study electronic effects.
  • Ring Modifications : Synthesize pyrazine or pyrimidine analogs () to assess heterocycle influence on bioactivity.
  • Salt Forms : Compare hydrochloride with other salts (e.g., sulfate) for solubility and stability ().

Data Contradiction Analysis

Q. How to resolve conflicting solubility reports in literature?

Methodological Answer:

  • Source Verification : Confirm whether data refers to the free base or hydrochloride salt ( vs. 19).
  • Experimental Replication : Measure solubility in triplicate using USP methods.
  • Particle Size Control : Sonication or milling may enhance dissolution rates for inconsistent results.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride

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